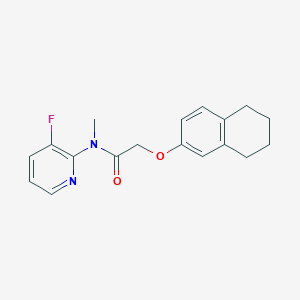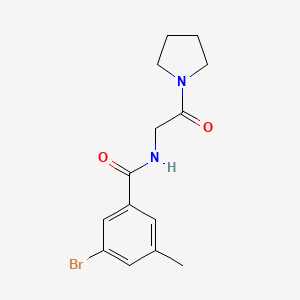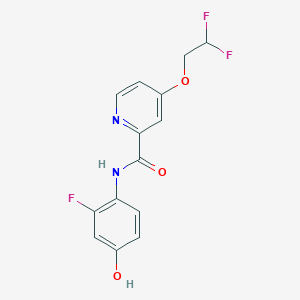![molecular formula C17H17ClN4O2 B7662997 4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B7662997.png)
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide, also known as CBP or CP-154,526, is a chemical compound that has been extensively studied for its potential therapeutic applications. CBP is a selective antagonist of the neuropeptide corticotropin-releasing factor (CRF), which is involved in the regulation of stress response, anxiety, and depression.
作用机制
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide selectively binds to the CRF receptor type 1 (CRF1) and blocks the binding of CRF to its receptor. CRF is a neuropeptide that is released in response to stress and plays a key role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. By blocking the CRF1 receptor, this compound reduces the activity of the HPA axis, which in turn reduces the release of stress hormones such as cortisol. This compound also modulates the activity of other neurotransmitter systems, including the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal and cell culture studies. This compound reduces anxiety-like behaviors in animal models, possibly by modulating the activity of the amygdala, a brain region involved in fear and anxiety. This compound also reduces the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH) in response to stress. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, possibly by reducing inflammation and oxidative stress. This compound inhibits the growth and metastasis of cancer cells by inducing apoptosis and inhibiting cell migration and invasion.
实验室实验的优点和局限性
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide has several advantages as a research tool, including its high selectivity for the CRF1 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. This compound also has some limitations, including its relatively low potency and the lack of a suitable animal model for studying its effects on human behavior.
未来方向
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide research has several potential future directions. In psychiatry, this compound may have potential as a treatment for anxiety disorders and depression, and further clinical trials are needed to evaluate its efficacy and safety. In neurology, this compound may have potential as a neuroprotective agent for Parkinson's disease and Alzheimer's disease, and further preclinical and clinical studies are needed to evaluate its therapeutic potential. In oncology, this compound may have potential as a novel anticancer agent, and further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Overall, this compound research has the potential to provide new insights into the role of CRF in various physiological and pathological processes and to lead to the development of new therapies for a range of disorders.
合成方法
The synthesis of 4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide involves the reaction of 3-chlorobenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 2-cyanopyridine. The final product is obtained after purification and crystallization. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
科学研究应用
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. In psychiatry, this compound has been shown to reduce anxiety and depression-like behaviors in animal models and may have potential as a treatment for anxiety disorders and depression. In neurology, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In oncology, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
4-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-13-3-1-2-12(10-13)17(24)22-8-6-21(7-9-22)14-4-5-20-15(11-14)16(19)23/h1-5,10-11H,6-9H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWVGDXFNNKXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=C2)C(=O)N)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B7662922.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662928.png)
![methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate](/img/structure/B7662933.png)
![N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B7662940.png)


![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662962.png)
![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662967.png)
![2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide](/img/structure/B7662981.png)
![(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone](/img/structure/B7662995.png)
![2-[(3-Bromo-5-methylbenzoyl)amino]ethyl carbamate](/img/structure/B7663003.png)


![N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide](/img/structure/B7663011.png)
